An In-depth Technical Guide to the Physical Properties of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
An In-depth Technical Guide to the Physical Properties of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The presence of a Boc-protected indole ring and a primary alcohol at the 4-position provides a versatile scaffold for the synthesis of a wide array of more complex molecules, particularly as an intermediate in the development of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a detailed overview of the known and expected physical characteristics of this compound, alongside methodologies for their experimental determination.
Chemical Structure and General Information
The molecular structure of tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate incorporates a bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This group enhances the stability of the indole ring to certain reagents and modifies its solubility profile. The hydroxymethyl group at the 4-position serves as a key functional handle for further chemical modifications.
| Identifier | Value |
| IUPAC Name | tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2C(=O)OC(C)(C)C)CO |
Physicochemical Properties
| Property | Value/Description | Source/Method |
| Appearance | Expected to be a white to off-white or pale yellow solid. | Based on analogous indole derivatives.[1] |
| Melting Point | Experimental data not available. | - |
| Boiling Point | Not applicable; likely to decompose at elevated temperatures before boiling. | General behavior of similar organic molecules. |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). Limited solubility in water and non-polar solvents like hexanes is anticipated.[1] | Based on the properties of Boc-protected indoles and the presence of a hydroxyl group. |
Spectroscopic and Analytical Data (Predicted)
Detailed experimental spectra for this specific isomer are not widely published. The following descriptions are based on the expected spectroscopic behavior derived from its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the hydroxymethyl group, and the tert-butyl group. The aromatic protons on the benzene portion of the indole ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The proton on the C2 position of the indole ring would likely be a singlet in a similar region. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The nine equivalent protons of the tert-butyl group will produce a sharp singlet in the upfield region, typically around δ 1.6 ppm. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms. The carbonyl carbon of the Boc group would be observed in the downfield region (around 150 ppm). The aromatic carbons of the indole ring would resonate in the range of approximately 110-140 ppm. The quaternary carbon of the tert-butyl group would appear around 80-85 ppm, and the methyl carbons of the tert-butyl group would be found in the upfield region (around 28 ppm). The methylene carbon of the hydroxymethyl group is expected around 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C-H stretching of the aromatic and aliphatic groups would be observed around 2850-3100 cm⁻¹. A strong absorption band around 1700-1730 cm⁻¹ would be characteristic of the C=O stretching of the carbamate (Boc group). The C-O stretching of the alcohol and the carbamate would appear in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 248.3. Depending on the ionization conditions, adducts with sodium [M+Na]⁺ or other ions might also be observed.
Stability and Storage
tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, like many Boc-protected compounds, is generally stable under standard laboratory conditions. However, it is sensitive to strong acids, which can cleave the Boc protecting group. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[2][3] For long-term storage, refrigeration (2-8 °C) is recommended.
Experimental Protocols for Physical Property Determination
The following are standard methodologies for the experimental determination of the key physical properties of a solid organic compound like tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate.
Melting Point Determination
The melting point is a critical indicator of purity.
Methodology:
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (≤ 1 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
A qualitative assessment of solubility in various solvents is crucial for reaction setup and purification.
Methodology:
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Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
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Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube. A measured volume of the solvent (e.g., 1 mL) is added.
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Observation: The mixture is agitated (vortexed or shaken) at a controlled temperature (e.g., room temperature). The dissolution of the solid is observed. If it dissolves, it is recorded as soluble. If not, further small additions of the solvent can be made to estimate the approximate solubility.
Caption: Process for Qualitative Solubility Assessment.
Conclusion
While specific experimental data on the physical properties of tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate are not extensively documented in readily accessible literature, its structural similarity to other well-characterized indole derivatives allows for reliable predictions of its behavior. This guide provides a foundational understanding of its expected physical and spectroscopic properties, which are essential for its use in research and development. The outlined experimental protocols offer a clear path for the empirical validation of these characteristics, ensuring the quality and consistency of this important synthetic intermediate.
References
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BOC. Gas cylinder safety. BOC Website. Accessed January 22, 2026. [Link]
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BOC. Health, safety and quality. BOC Website. Accessed January 22, 2026. [Link]
